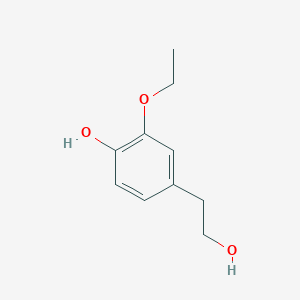

2-Ethoxy-4-(2-hydroxyethyl)phenol

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

2-ethoxy-4-(2-hydroxyethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O3/c1-2-13-10-7-8(5-6-11)3-4-9(10)12/h3-4,7,11-12H,2,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMXJZOAZOZHFNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)CCO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Ethoxy 4 2 Hydroxyethyl Phenol

Historical Overview of Synthetic Routes for Related Compounds

The synthesis of substituted phenols, such as 2-ethoxy-4-(2-hydroxyethyl)phenol, is built upon a foundation of classic organic reactions developed over more than a century. Early methods for creating phenol (B47542) ethers involved the acid-catalyzed condensation of a phenol and an alcohol. wikipedia.orgwikiwand.com However, these approaches were often hampered by side reactions, like the self-condensation of the alcohol. wikipedia.org

A significant breakthrough was the Williamson ether synthesis, a more reliable and higher-yielding method that involves the reaction of a phenoxide ion (formed by treating a phenol with a strong base) with an alkyl halide. wikipedia.orgyoutube.com This method became a cornerstone for producing a vast array of phenol ethers. wikipedia.orgfrancis-press.com

The introduction of alkyl groups onto the aromatic ring of phenols, known as C-alkylation, has historically been achieved through reactions like the Friedel-Crafts alkylation. However, controlling the position of the incoming group (regioselectivity) and preventing multiple alkylations have always been significant challenges. pharmaxchange.info The synthesis of specific isomers, like the para-substituted 4-(2-hydroxyethyl)phenol (tyrosol), often required multi-step strategies involving protection and deprotection of functional groups to guide the reactions to the desired outcome. google.comnih.gov Historically, one of the first commercially successful methods for producing phenol itself was the Dow process, which involved reacting chlorobenzene (B131634) with sodium hydroxide (B78521) under extreme temperature and pressure, highlighting the challenging nature of nucleophilic substitution on aromatic rings. youtube.com

Alkylation Strategies for Phenol Derivatization

Alkylation, the addition of an alkyl group to a molecule, is a fundamental strategy in the synthesis of phenol derivatives. For a molecule like this compound, two distinct alkylation types are required: O-alkylation to form the ether (ethoxy) group and C-alkylation to attach the carbon-based side chain (hydroxyethyl group) to the benzene (B151609) ring. pharmaxchange.info

Ethoxylation of Phenolic Precursors

Ethoxylation is the process of adding an ethoxy group (–OCH₂CH₃) to a substrate. wikipedia.orgyoutube.com In the context of phenols, this typically means converting the phenolic hydroxyl (–OH) group into an ethyl ether.

The most common and effective method for the ethoxylation of phenols is the Williamson ether synthesis . wikipedia.orgyoutube.com This two-step process involves:

Deprotonation: The phenol is treated with a base to form a highly nucleophilic phenoxide ion. For phenols, which are more acidic than typical alcohols, a moderately strong base like sodium hydroxide (NaOH) is sufficient, whereas aliphatic alcohols often require a stronger base like sodium hydride (NaH). youtube.comyoutube.com

Nucleophilic Substitution: The resulting phenoxide ion then attacks an ethylating agent, such as ethyl bromide or ethyl iodide, in a nucleophilic substitution (Sₙ2) reaction to form the ether. youtube.com

A key precursor for the target molecule is 2-ethoxyphenol (B1204887) (also known as guaethol), which is synthesized by the mono-ethoxylation of catechol. researchgate.net This can be achieved by reacting catechol with an ethylating agent in the presence of a base. The reaction conditions must be carefully controlled to favor the formation of the mono-ether over the di-ether. Industrial processes for ethoxylation may also involve the reaction of alcohols or phenols with ethylene (B1197577) oxide at elevated temperatures and pressures, using catalysts like potassium hydroxide. wikipedia.orggoogle.com

Hydroxyethylation Approaches

Hydroxyethylation involves the introduction of a 2-hydroxyethyl (–CH₂CH₂OH) group. When applied to phenols, this can occur at the oxygen (O-alkylation) or, more relevantly for the synthesis of the target compound, at a carbon on the aromatic ring (C-alkylation).

The C-alkylation of a phenol to introduce a hydroxyethyl (B10761427) group at the para-position is a key step. A well-known compound with this feature is tyrosol, or 4-(2-hydroxyethyl)phenol. wikipedia.orgnih.gov Synthesizing such structures can be challenging due to the competing O-alkylation. pharmaxchange.info

Several methods exist for this transformation:

Reaction with Ethylene Oxide: Phenols can react with ethylene oxide. A known method for producing tyrosol involves reacting bromophenol with butyl lithium to form an intermediate that then reacts with ethylene oxide. google.com

Reaction with Cyclic Carbonates: An alternative to using gaseous ethylene oxide is reacting the phenol with ethylene carbonate. This reaction can be catalyzed by various agents, including potassium iodide or alkali carbonates, and proceeds with the evolution of carbon dioxide to yield the hydroxyethylated phenol. google.com

Multi-step Routes: Often, the hydroxyethyl group is installed via a precursor functional group. For instance, a phenol can be acylated via a Friedel-Crafts reaction, and the resulting ketone can then be reduced to the desired alcohol. Another approach involves starting with a compound like 4-hydroxystyrene, which can be converted to the target via epoxidation and subsequent reduction. google.com

The choice of solvent can significantly influence whether O- or C-alkylation occurs. Protic solvents can form hydrogen bonds with the phenoxide oxygen, shielding it and thus favoring C-alkylation. pharmaxchange.info

Targeted Synthetic Pathways to this compound

Synthesizing this compound requires a multi-step approach where the ethoxy and hydroxyethyl groups are introduced with precise positional control (regioselectivity). vapourtec.comtruman.edu There is no readily available single-step method; instead, chemists must devise a sequence of reactions starting from simpler, commercially available phenols.

Multi-Step Synthesis from Substituted Phenols

A logical synthetic strategy involves the sequential functionalization of a phenol ring. Two plausible pathways can be envisioned:

Pathway A: Starting from Catechol

Mono-ethoxylation of Catechol: The first step is the selective ethoxylation of one of the hydroxyl groups of catechol using an ethylating agent like ethyl bromide or diethyl sulfate (B86663) with a base. This yields the key intermediate, 2-ethoxyphenol .

Para-functionalization: The next challenge is to introduce the hydroxyethyl group at the C4 position, which is para to the original hydroxyl group. This is typically done by first introducing a precursor group via a regioselective reaction. For example, a formyl group (–CHO) can be introduced at the para-position of 2-ethoxyphenol.

Reduction: The final step would be the reduction of the formyl group to a hydroxymethyl group, which can then be extended to the hydroxyethyl group, or more directly, a two-carbon chain with a terminal functional group that can be converted to an alcohol. A study on the synthesis of 2-ethoxy-4-nitrophenol, a related intermediate, demonstrates the feasibility of functionalizing the 4-position of 2-ethoxyphenol. researchgate.net

Pathway B: Starting from a Para-Substituted Phenol

Start with Tyrosol: An alternative route begins with 4-(2-hydroxyethyl)phenol (tyrosol) , a naturally occurring compound. wikipedia.orgnih.gov This molecule already contains the required hydroxyethyl group at the correct position.

Ortho-ethoxylation: The task then becomes the selective introduction of an ethoxy group at the C2 position, which is ortho to the phenolic hydroxyl. This is challenging because the hydroxyl group directs incoming electrophiles to both the ortho and para positions, and the para position is already occupied. Direct ethoxylation would likely be difficult and low-yielding. Therefore, a strategy using a directing group might be necessary to achieve the desired ortho-selectivity. nih.gov

The following table outlines a comparison of these hypothetical multi-step pathways.

| Pathway | Starting Material | Key Intermediate | Primary Challenge |

|---|---|---|---|

| Pathway A | Catechol | 2-Ethoxyphenol | Regioselective introduction of the C4 side chain. |

| Pathway B | Tyrosol | N/A | Regioselective introduction of the C2 ethoxy group. |

Regioselective Synthesis Strategies

Achieving the specific 1,2,4-substitution pattern of this compound is a significant challenge due to several factors: the phenolic hydroxyl group is a strong ortho, para-director; it is acidic and nucleophilic; and phenols can be sensitive to oxidation. nih.gov Modern synthetic chemistry offers several advanced strategies to control regioselectivity.

Use of Directing Groups: To force a reaction to occur at a specific position, a "directing group" can be temporarily attached to the phenolic oxygen. This group can interact with a metal catalyst to guide the functionalization to the ortho position. For example, phosphinite (–OPPh₂) has been used as a removable directing group for the ruthenium-catalyzed ortho-borylation of phenols, which could then be further functionalized. rsc.org While complex, such strategies provide a high degree of control.

Catalyst Control: The choice of catalyst can profoundly influence the reaction's outcome. For instance, in the alkylation of phenols with alcohols, anatase TiO₂ has been shown to selectively catalyze α-C alkylation at the ortho position. nih.govresearchgate.net Similarly, cesium bicarbonate has been used to achieve highly regioselective alkylation of 2,4-dihydroxybenzaldehydes at the 4-position.

Control of Reaction Conditions: The outcome of competing O- versus C-alkylation of phenolate (B1203915) ions can be steered by the choice of solvent. pharmaxchange.info As mentioned, protic solvents can shield the oxygen atom, promoting attack from the carbon framework of the ring. Aprotic solvents, like DMF, tend to favor O-alkylation. pharmaxchange.info For reactions on the ring, steric hindrance can also play a role; bulky groups at the ortho positions can favor substitution at the less hindered para position.

The development of methods for the direct and selective C-H functionalization of free phenols is an active area of research, promising more efficient and atom-economical routes to complex phenolic molecules in the future. nih.govnih.gov

Green Chemistry Principles in Synthetic Route Development

The development of synthetic routes for phenolic compounds is increasingly guided by the principles of green chemistry, which aim to reduce the environmental impact of chemical manufacturing. These principles emphasize reaction efficiency, the use of sustainable materials, and the design of safer chemical processes.

Atom Economy and Reaction Efficiency Considerations

Atom economy is a central concept in green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. prepchem.comresearchgate.net Reactions with high atom economy, such as addition or rearrangement reactions, are inherently less wasteful as they generate fewer by-products. researchgate.net

In the context of synthesizing precursors to this compound, different approaches show varying levels of atom economy. For instance, the synthesis of 2-ethoxyphenol via the ethylation of catechol is a key step. Traditional methods often employ substitution reactions which may have lower atom economy compared to addition reactions. researchgate.net The goal is to maximize the incorporation of atoms from the ethylating agent into the 2-ethoxyphenol structure, minimizing waste. chemicalbook.comnih.gov

Solvent-Free or Environmentally Benign Solvent Approaches

The choice of solvent is critical in green synthesis, as solvents often constitute the largest mass component of a reaction and contribute significantly to waste and environmental impact. Research into the synthesis of related compounds has explored alternatives to traditional volatile organic compounds.

For example, a described synthesis of 2-ethoxyphenol from pyrocatechol (B87986) and diethyl sulphate utilizes toluene (B28343) as the solvent. tdcommons.org While effective, toluene has associated environmental and health concerns. An alternative, greener approach involves a gas-solid phase reaction using diethyl carbonate as the alkylating agent, which can proceed in a continuous flow reactor, potentially reducing the need for traditional solvents. google.com Another approach describes a solvent-free reductive amination of aldehydes and ketones using sodium borohydride, highlighting a move towards eliminating solvents altogether in certain reaction types. researchgate.net

Catalyst Selection for Sustainable Synthesis

Catalysts are fundamental to green chemistry as they can increase reaction efficiency, enable more selective transformations, and allow for milder reaction conditions, all of which reduce energy consumption and waste.

In the synthesis of 2-ethoxyphenol, various catalysts have been investigated to improve yield and selectivity. One patented method employs a supported catalyst system, where active components like nitrates, carbonates, or acetates of transition metals (e.g., nickel, chromium) are loaded onto a carrier such as activated alumina (B75360) or molecular sieves. google.com This heterogeneous catalysis approach simplifies catalyst recovery and reuse, a key advantage for sustainable processes. For instance, using a catalyst of 15% chromium nitrate (B79036) on activated alumina for the reaction of pyrocatechol with diethyl carbonate achieved a catechol conversion of 100% and a 2-ethoxyphenol selectivity of up to 91%. google.com Similarly, in the synthesis of 4-(2-hydroxyethyl)phenol, catalysts like anhydrous tin tetrachloride have been used for oxyalkylation steps. google.com

Optimization of Reaction Conditions and Yields

To maximize the efficiency and economic viability of a chemical synthesis, reaction parameters must be carefully optimized. Temperature, pressure, and the ratio of reactants are critical variables that influence reaction rate, product yield, and the formation of by-products.

Temperature and Pressure Effects

Temperature is a crucial factor in the synthesis of phenolic ethers and alcohols. In the synthesis of 2-ethoxyphenol, one process involves heating a mixture of pyrocatechol and diethyl sulphate in toluene to 60-65°C for three hours, followed by heating to reflux to drive the reaction to completion. tdcommons.org In a different, gas-phase catalytic approach, reaction temperatures are significantly higher, in the range of 250-380°C, with an optimal temperature found to be 330°C. google.com

For the synthesis of 4-(2-hydroxyethyl)phenol from 2,6-di-tert-butylphenol, the dealkylation step is performed at high temperatures of 120-130°C. google.com These examples show that the optimal temperature is highly dependent on the specific reaction, solvent, and catalyst system employed. Pressure can also be a key parameter, particularly in gas-phase reactions or when volatile reagents are used.

Reagent Stoichiometry and Concentration

The molar ratio of reactants is a critical parameter to optimize for maximizing yield and minimizing waste from unreacted starting materials. In a described synthesis of 2-ethoxyphenol, a slight molar excess of diethyl sulphate relative to pyrocatechol is used. tdcommons.org In a catalytic gas-phase synthesis, the molar ratio of pyrocatechol to the ethylating agent, diethyl carbonate, was investigated across a range from 1:2.5 to 1:6, with a 1:4 ratio found to be optimal for achieving high conversion and selectivity. google.com The table below summarizes the effect of different reactant ratios on the synthesis of 2-ethoxyphenol.

| Reactant 1 | Reactant 2 | Molar Ratio (Reactant 1:Reactant 2) | Catalyst | Temperature (°C) | Conversion (%) | Selectivity (%) | Reference |

| Pyrocatechol | Diethyl Carbonate | 1:4 | 15% Cr(NO₃)₃ on Al₂O₃ | 330 | 82.4 | 83.6 | google.com |

| Pyrocatechol | Diethyl Carbonate | 1:6 | 1% KNO₃ on Al₂O₃ | 350 | 44.6 | 81.4 | google.com |

| Pyrocatechol | Diethyl Carbonate | 1:6 | 15% KNO₃ on Al₂O₃ | 350 | 94.3 | 61.6 | google.com |

This interactive table summarizes research findings on the impact of reagent stoichiometry on the synthesis of 2-ethoxyphenol, a precursor to the target compound.

Chemical Reactivity and Transformation Studies of 2 Ethoxy 4 2 Hydroxyethyl Phenol

Reactivity of the Phenolic Hydroxyl Group

The phenolic hydroxyl group is a primary site of reactivity in 2-Ethoxy-4-(2-hydroxyethyl)phenol. Its acidity and nucleophilicity are influenced by the electron-donating ethoxy group at the ortho position and the alkyl side chain at the para position.

Esterification Reactions

The phenolic hydroxyl group of this compound can undergo esterification to form the corresponding phenyl esters. Direct esterification with carboxylic acids is generally slow and inefficient for phenols. Therefore, more reactive acylating agents are typically employed.

Commonly, the phenol (B47542) is reacted with acyl chlorides or acid anhydrides in the presence of a base, such as pyridine (B92270) or triethylamine. The base serves to deprotonate the phenolic hydroxyl, forming a more nucleophilic phenoxide ion, which then attacks the electrophilic carbonyl carbon of the acylating agent. For instance, reaction with acetyl chloride would yield 2-ethoxy-4-(2-hydroxyethyl)phenyl acetate.

| Reactant | Reagent | Conditions | Product |

| This compound | Acetyl chloride | Pyridine, Room Temperature | 2-Ethoxy-4-(2-hydroxyethyl)phenyl acetate |

| This compound | Acetic anhydride | Sodium Hydroxide (B78521), Gentle Warming | 2-Ethoxy-4-(2-hydroxyethyl)phenyl acetate |

| This compound | Benzoyl chloride | Aqueous NaOH (Schotten-Baumann) | 2-Ethoxy-4-(2-hydroxyethyl)phenyl benzoate |

Etherification Reactions

The phenolic hydroxyl group can also be converted into an ether through reactions such as the Williamson ether synthesis. This reaction involves the deprotonation of the phenol with a strong base, like sodium hydride or sodium hydroxide, to form the sodium phenoxide. This is followed by nucleophilic substitution with an alkyl halide. For example, reacting the sodium salt of this compound with methyl iodide would produce 1,2-diethoxy-4-(2-hydroxyethyl)benzene. The choice of the alkylating agent is crucial, with primary alkyl halides being preferred to minimize competing elimination reactions.

| Reactant | Reagent(s) | Conditions | Product |

| This compound | 1. NaOH or NaH2. Methyl Iodide | Anhydrous solvent (e.g., THF, DMF) | 1,2-Diethoxy-4-(2-hydroxyethyl)benzene |

| This compound | 1. K₂CO₃2. Benzyl Bromide | Acetone, Reflux | 2-Ethoxy-4-(2-hydroxyethyl)benzyloxybenzene |

Reactivity of the Primary Hydroxyl Group on the Ethyl Side Chain

The primary hydroxyl group on the 2-hydroxyethyl side chain exhibits reactivity typical of a primary alcohol.

Oxidation Reactions

The primary alcohol can be oxidized to either an aldehyde or a carboxylic acid, depending on the oxidizing agent and reaction conditions. Mild oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC) in an anhydrous solvent like dichloromethane, will selectively oxidize the primary alcohol to the corresponding aldehyde, 2-(2-ethoxy-4-hydroxyphenyl)acetaldehyde.

Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid (prepared from CrO₃ and H₂SO₄), will oxidize the primary alcohol all the way to a carboxylic acid, resulting in the formation of (2-ethoxy-4-hydroxyphenyl)acetic acid.

| Reactant | Reagent | Conditions | Product |

| This compound | Pyridinium Chlorochromate (PCC) | Anhydrous CH₂Cl₂ | 2-(2-Ethoxy-4-hydroxyphenyl)acetaldehyde |

| This compound | Potassium Permanganate (KMnO₄) | Basic, then acidic workup | (2-Ethoxy-4-hydroxyphenyl)acetic acid |

| This compound | Chromic Acid (H₂CrO₄) | Acetone (Jones Oxidation) | (2-Ethoxy-4-hydroxyphenyl)acetic acid |

Derivatization for Further Functionalization

The primary hydroxyl group is a key site for derivatization to introduce other functional groups. This is often done to enhance the molecule's properties for specific applications or to prepare it for further synthetic transformations. For instance, conversion to a tosylate by reaction with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine transforms the hydroxyl group into a good leaving group. The resulting tosylate, 2-(2-ethoxy-4-hydroxyphenyl)ethyl tosylate, is then susceptible to nucleophilic substitution by a wide range of nucleophiles.

Another common derivatization is the formation of silyl (B83357) ethers by reacting the alcohol with a silyl halide, such as tert-butyldimethylsilyl chloride (TBDMSCl), in the presence of a base like imidazole. This protects the primary alcohol, allowing for selective reactions at the phenolic hydroxyl group.

| Reaction | Reagent(s) | Purpose | Product |

| Tosylation | p-Toluenesulfonyl chloride, Pyridine | Convert -OH to a good leaving group | 2-(2-Ethoxy-4-hydroxyphenyl)ethyl tosylate |

| Silylation | TBDMSCl, Imidazole | Protection of the primary alcohol | tert-Butyl(2-(2-ethoxy-4-hydroxyphenyl)ethoxy)dimethylsilane |

| Acylation | Bromoacetyl chloride, Triethylamine | Introduction of a reactive handle for further modification | 2-(2-Ethoxy-4-hydroxyphenyl)ethyl bromoacetate |

Electrophilic Aromatic Substitution Patterns

The benzene (B151609) ring of this compound is activated towards electrophilic aromatic substitution due to the presence of two electron-donating groups: the ethoxy group and the alkyl side chain. The directing effects of these substituents determine the position of incoming electrophiles.

The ethoxy group is a strong activating, ortho-, para-directing group due to the resonance donation of a lone pair of electrons from the oxygen atom. The 2-hydroxyethyl group at the para position is a weakly activating, ortho-directing group (relative to its own position).

Given the substitution pattern, the positions on the ring are not equivalent. The positions ortho to the powerful ethoxy group (positions 3 and 5) are highly activated. The position ortho to the 2-hydroxyethyl group and meta to the ethoxy group (position 3) and the position meta to the 2-hydroxyethyl group and ortho to the ethoxy group (position 5) will be the most likely sites for substitution. The steric hindrance from the existing substituents will also play a role in the regioselectivity of the reaction.

| Reaction | Reagent(s) | Expected Major Product(s) |

| Nitration | Dilute HNO₃ | 3-Nitro-2-ethoxy-4-(2-hydroxyethyl)phenol and/or 5-Nitro-2-ethoxy-4-(2-hydroxyethyl)phenol |

| Halogenation | Br₂ in a non-polar solvent | 3-Bromo-2-ethoxy-4-(2-hydroxyethyl)phenol and/or 5-Bromo-2-ethoxy-4-(2-hydroxyethyl)phenol |

| Friedel-Crafts Acylation | Acetyl chloride, AlCl₃ | 5-Acetyl-2-ethoxy-4-(2-hydroxyethyl)phenol (due to steric hindrance at position 3) |

Mechanistic Investigations of Key Reactions

While comprehensive mechanistic studies focused exclusively on this compound are not extensively documented in dedicated literature, a thorough understanding of its reactivity can be constructed by examining the established mechanisms for its constituent functional groups: the primary alcohol, the phenolic hydroxyl, and the substituted aromatic ring. Computational and experimental studies on analogous compounds, such as other substituted phenols and alcohols, provide significant insight into the likely reaction pathways.

Acid-Catalyzed Dehydration of the Primary Alcohol

The conversion of the 2-hydroxyethyl side chain to a vinyl group represents a significant transformation. This reaction is an acid-catalyzed dehydration, a classic reaction of alcohols. For primary alcohols like the one in this compound, the reaction is proposed to proceed via an E2 (elimination, bimolecular) mechanism to avoid the formation of a highly unstable primary carbocation. libretexts.orgchemguide.co.uk

The E2 mechanism involves a single, concerted step:

Protonation: The reaction is initiated by the protonation of the primary alcohol's hydroxyl group by a strong acid catalyst (e.g., H₂SO₄ or H₃PO₄), converting the poor leaving group (-OH) into a good leaving group (-OH₂⁺), an alkyloxonium ion. chemguide.co.ukyoutube.com

Concerted Elimination: In a simultaneous step, a base (such as the conjugate base of the acid, HSO₄⁻, or another alcohol molecule) abstracts a proton from the carbon adjacent to the alkyloxonium ion (the β-carbon). libretexts.org Concurrently, the C-O bond of the leaving water molecule breaks, and a π-bond forms between the α and β carbons. chemguide.co.uk This concerted process bypasses the high-energy primary carbocation intermediate that would be formed in an E1 mechanism. chemguide.co.uk

The alternative E1 pathway, common for secondary and tertiary alcohols, involves the formation of a carbocation intermediate after the leaving group departs. libretexts.orglibretexts.org However, a primary carbocation is significantly less stable, making the activation energy for this pathway prohibitively high for primary alcohols. chemguide.co.uk

| Step | Description | Key Species Involved |

| 1 | Protonation of Primary Alcohol | This compound, Acid Catalyst (H₃O⁺) |

| 2 | Concerted Elimination (E2) | Protonated intermediate, Base (H₂O or HSO₄⁻) |

| Product | Formation of Alkene and Water | 2-Ethoxy-4-vinylphenol, Water, Regenerated Catalyst |

Oxidation of the Phenolic Ring

The phenolic moiety is susceptible to oxidation, typically yielding quinone-type structures. Mechanistic studies on similar phenolic compounds using computational methods like Density Functional Theory (DFT) have elucidated complex pathways. rsc.orgresearchgate.net The oxidation of phenols by hypervalent iodine reagents, such as 2-iodoxybenzoic acid (IBX), provides a well-studied model. rsc.org

The mechanism is generally understood to proceed through the following stages:

Initial Interaction: The reaction can commence with a ligand exchange between the phenol and the oxidant, forming a phenolate (B1203915) complex. rsc.org

Redox Process: This is followed by a redox step. The pathway can involve a direct Hydrogen Atom Transfer (HAT) from the phenolic hydroxyl group or a Proton-Coupled Electron Transfer (PCET), resulting in the formation of a phenoxyl radical. nih.govnih.gov The specific pathway can depend on the oxidant and reaction conditions. nih.gov

Intermediate Formation: The generated phenoxyl radical is resonance-stabilized. Subsequent oxidation steps, which may involve the formation of a phenoxenium ion character in the transition state, lead to the final product. rsc.org For a catechol-like structure, which could be formed from initial hydroxylation, a second redox process produces the final o-quinone. rsc.org

Computational studies indicate that the stability of the intermediate phenoxenium ion is highly sensitive to the substituents on the phenol ring. rsc.org Electron-donating groups, like the ethoxy and alkyl groups present in this compound, are expected to stabilize such intermediates.

| Mechanistic Aspect | Finding from Analogous DFT Studies | Citation |

| Initial Step | Reaction often begins with ligand exchange between phenol and oxidant (e.g., IBX) to form a phenolate complex. | rsc.org |

| Redox Pathway | Can proceed via Hydrogen Atom Transfer (HAT) or Proton-Coupled Electron Transfer (PCET), forming a phenoxyl radical. | nih.govnih.gov |

| Key Intermediate | The electronic structure of the transition state often shows phenoxenium ion character. | rsc.org |

| Final Product | Further oxidation of the intermediate radical or a catechol-like species leads to the formation of an o-quinone. | rsc.orgresearchgate.net |

Fischer Esterification of the Primary Alcohol

The primary alcohol of the hydroxyethyl (B10761427) side chain can readily undergo esterification with a carboxylic acid in the presence of an acid catalyst. This reversible reaction is known as the Fischer esterification. chembam.com Kinetic studies on the esterification of ethanol (B145695) and other alcohols provide a clear mechanistic picture. oup.com

The accepted mechanism involves several equilibrium steps:

Carbonyl Protonation: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic.

Nucleophilic Attack: The lone pair on the oxygen of the primary alcohol of this compound attacks the activated carbonyl carbon. This forms a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the oxonium ion part of the intermediate to one of the hydroxyl groups, turning it into a good leaving group (water).

Water Elimination: The tetrahedral intermediate collapses, eliminating a molecule of water and reforming the carbonyl double bond.

Deprotonation: The protonated ester product is deprotonated by a base (like water or another alcohol molecule) to yield the final ester and regenerate the acid catalyst.

Kinetic models for esterification are well-developed, often following second-order reversible kinetics. oup.com The reaction rate is influenced by temperature, catalyst concentration, and the molar ratio of reactants.

| Step | Reaction Type | Description |

| 1 | Acid-Base | Protonation of the carboxylic acid's carbonyl oxygen. |

| 2 | Nucleophilic Addition | Attack by the alcohol on the activated carbonyl carbon. |

| 3 | Proton Transfer | Intramolecular or intermolecular proton shift to create a good leaving group. |

| 4 | Elimination | Loss of a water molecule from the tetrahedral intermediate. |

| 5 | Acid-Base | Deprotonation to form the final ester product and regenerate the catalyst. |

Advanced Spectroscopic and Structural Elucidation of 2 Ethoxy 4 2 Hydroxyethyl Phenol

Vibrational Spectroscopy Analysis

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, serves as a powerful tool for identifying the functional groups present in a molecule and probing its conformational isomers.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification and Conformational Analysis

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. The resulting spectrum provides a unique fingerprint of the functional groups present. For phenols and alcohols, a prominent and broad absorption band is typically observed in the region of 3300-3500 cm⁻¹, which is characteristic of the O-H stretching vibration. libretexts.org The broadness of this peak is a result of intermolecular hydrogen bonding. libretexts.org Another key feature in the IR spectrum of alcohols is a strong C-O stretching band, which typically appears around 1000-1200 cm⁻¹. libretexts.org

In the case of aromatic compounds, C-H stretching vibrations are observed above 3000 cm⁻¹, while C=C stretching vibrations within the aromatic ring give rise to absorptions in the 1450-1600 cm⁻¹ region. The presence of an ether group (C-O-C) would also contribute to the spectrum with characteristic stretching vibrations.

Fourier Transform Raman (FT-Raman) Spectroscopy for Vibrational Mode Assignment

FT-Raman spectroscopy is a complementary technique to FT-IR. It involves scattering of monochromatic light from a laser source. While FT-IR is more sensitive to polar functional groups, FT-Raman provides excellent data for non-polar bonds and symmetric vibrations, which are often weak in the IR spectrum. For 2-Ethoxy-4-(2-hydroxyethyl)phenol, the aromatic ring vibrations and the C-C backbone stretches are expected to be strong in the Raman spectrum. The combination of both FT-IR and FT-Raman data allows for a more complete and detailed assignment of the vibrational modes of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the precise structure of an organic molecule in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment and Connectivity

¹H NMR spectroscopy provides information about the different types of protons in a molecule and their neighboring atoms. The chemical shift (δ) of a proton is influenced by its electronic environment. For this compound, distinct signals are expected for the aromatic protons, the protons of the ethoxy group, and the protons of the hydroxyethyl (B10761427) side chain.

The aromatic protons typically resonate in the downfield region of the spectrum. The protons of the ethoxy group would appear as a triplet (for the methyl protons) and a quartet (for the methylene (B1212753) protons) due to spin-spin coupling with each other. The protons of the hydroxyethyl group would also show characteristic splitting patterns based on their connectivity. The hydroxyl proton often appears as a broad singlet, and its chemical shift can be concentration and solvent dependent.

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic-H | 6.7 - 7.0 | Multiplet |

| Phenolic-OH | ~5.7 | Broad Singlet |

| -O-CH₂- (ethoxy) | ~4.1 | Quartet |

| -CH₂- (hydroxyethyl) | ~3.8 | Triplet |

| -CH₂-OH (hydroxyethyl) | ~2.8 | Triplet |

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and instrument frequency.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Elucidation

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in the molecule gives a distinct signal in the spectrum. The chemical shifts of the carbon atoms are indicative of their hybridization and the nature of the atoms attached to them.

For this compound, the aromatic carbons would appear in the range of 110-160 ppm. The carbon attached to the phenolic oxygen and the ethoxy group would be the most downfield among the aromatic carbons. The carbons of the ethoxy and hydroxyethyl groups would resonate in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| Aromatic C-O (Phenol) | ~145-155 |

| Aromatic C-O (Ether) | ~140-150 |

| Aromatic C-H | ~115-130 |

| Aromatic C-C | ~120-140 |

| -O-CH₂- (ethoxy) | ~60-70 |

| -CH₂- (hydroxyethyl) | ~35-45 |

| -CH₂-OH (hydroxyethyl) | ~60-70 |

Note: The exact chemical shifts can vary depending on the solvent and instrument frequency.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Complex Structural Confirmation

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY would show correlations between the adjacent protons in the ethoxy and hydroxyethyl groups, as well as between neighboring aromatic protons. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. wikipedia.org This is invaluable for assigning the carbon signals based on the already assigned proton signals. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. wikipedia.org HMBC is particularly powerful for establishing the connectivity between different functional groups and for confirming the substitution pattern on the aromatic ring. researchgate.net For instance, it can show the correlation between the ethoxy protons and the aromatic carbon to which the ethoxy group is attached.

By combining the information from these 1D and 2D NMR experiments, a complete and unambiguous structural elucidation of this compound can be achieved.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Studies

The electronic spectrum of phenolic compounds typically displays absorption bands corresponding to π → π* transitions within the aromatic ring. For simple phenols, these bands are usually observed around 210-220 nm and 270-280 nm. The presence of an ethoxy group (-OC2H5) and a hydroxyethyl group (-CH2CH2OH) as substituents on the benzene (B151609) ring would be expected to cause a bathochromic (red) shift in these absorption maxima. This is due to the electron-donating nature of the hydroxyl and ethoxy groups, which extends the conjugation of the π-system.

A study on a related compound, (E)-2-ethoxy-6-[(4-fluorophenylimino)methyl]phenol, showed absorption bands that varied with the solvent, which is a common characteristic for phenolic compounds due to the influence of solvent polarity on the electronic transitions. nih.gov For this compound, similar solvent-dependent shifts would be anticipated.

Table 1: Expected UV-Vis Absorption Bands for this compound

| Transition | Expected Wavelength Range (nm) | Notes |

|---|---|---|

| π → π* | 220-240 | Influenced by the substituted benzene ring. |

This table is predictive and not based on experimental data for the target compound.

X-ray Crystallography for Solid-State Molecular Structure (if applicable to related derivatives)

There is no publicly available X-ray crystal structure for this compound. The determination of the solid-state molecular structure of this compound would require its synthesis, purification, and the growth of single crystals suitable for X-ray diffraction analysis.

However, crystallographic data for other functionalized phenol (B47542) derivatives have been reported. For instance, the crystal structure of (E)-2-fluoro-6-((4-hydroxyphenethylimino)-methyl)phenol has been determined. researchgate.net This analysis revealed details about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding. While this information provides a general understanding of the solid-state packing of substituted phenols, the specific three-dimensional arrangement of this compound, including the conformation of the ethoxy and hydroxyethyl side chains, remains undetermined.

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Analysis

A detailed experimental mass spectrum and fragmentation pathway analysis for this compound are not available in the public domain. The computed molecular weight of this compound (C10H14O3) is 182.22 g/mol .

Mass spectrometry is a critical tool for confirming the molecular weight of a compound and elucidating its structure through the analysis of its fragmentation pattern. For this compound, electron ionization (EI) mass spectrometry would be expected to produce a molecular ion peak (M+) at m/z 182.

The fragmentation of this molecule would likely proceed through several characteristic pathways for phenols, ethers, and alcohols. libretexts.orglibretexts.org These could include:

Alpha-cleavage: Breakage of the C-C bond adjacent to the oxygen atoms of the ethoxy and hydroxyethyl groups.

Loss of ethylene (B1197577): A common fragmentation for ethoxy-substituted aromatic compounds, resulting in a radical cation.

Loss of water: Dehydration from the hydroxyethyl group.

Cleavage of the ether bond: Resulting in fragments corresponding to the ethoxy group and the remaining phenolic structure.

To provide some context, the mass spectral data for the related compounds 2-Ethoxyphenol (B1204887) and 2-Ethoxy-4-methylphenol are presented below. It is crucial to note that this data is not for the target compound of this article.

Table 2: GC-MS Data for Related Ethoxyphenol Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Major Fragment Ions (m/z) | Source |

|---|---|---|---|---|

| 2-Ethoxyphenol | C8H10O2 | 138.16 | 110, 138, 81, 27, 64 | nih.gov |

This data illustrates common fragmentation patterns for the ethoxyphenol core, such as the loss of an ethyl group.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-Ethoxyphenol |

| (E)-2-ethoxy-6-[(4-fluorophenylimino)methyl]phenol |

| 2-Ethoxy-4-methylphenol |

| Guaethol |

| Tyrosol |

| 2-bromo-4-(2-hydroxyethyl)phenol |

| 2-ethoxy-4-(methoxymethyl)phenol |

| (E)-2-fluoro-6-((4-hydroxyphenethylimino)- methyl)phenol |

Theoretical and Computational Chemistry of 2 Ethoxy 4 2 Hydroxyethyl Phenol

Spectroscopic Property Prediction and Correlation with Experimental Data

Calculated Vibrational Frequencies

Computational methods, such as Density Functional Theory (DFT), are utilized to calculate the vibrational frequencies of 2-Ethoxy-4-(2-hydroxyethyl)phenol. These calculations predict the frequencies of fundamental vibrational modes, which can be compared with experimental data from techniques like FT-IR and Raman spectroscopy. wu.ac.th For phenol (B47542) and its derivatives, DFT calculations have been shown to provide vibrational frequencies in good agreement with experimental values, although a scaling factor is often applied to correct for anharmonicity and other systematic errors. wu.ac.thijaemr.com

The vibrational spectrum of a related molecule, 4-[2-(tert-butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)phenol, was analyzed using DFT with the B3LYP method and a 6-31++G(d,p) basis set. wu.ac.th This study demonstrated that the calculated structural parameters and vibrational frequencies align well with experimental findings. wu.ac.th Similar computational approaches can be applied to this compound to assign its characteristic vibrational bands, such as the O-H, C-O, and aromatic C-C stretching and bending modes. ijaemr.com

A detailed analysis of the vibrational modes of phenol shows that the O-H stretching vibration is a highly localized and pure mode. ijaemr.com The in-plane bending of the O-H group often contributes to multiple fundamental modes. ijaemr.com The vibrational modes of the ethoxy and hydroxyethyl (B10761427) groups in this compound would also have characteristic frequencies that can be predicted through these computational methods.

Table 1: Illustrative Calculated Vibrational Frequencies for Phenolic Compounds

| Vibrational Mode | Typical Calculated Frequency Range (cm⁻¹) |

| O-H Stretch | 3600 - 3800 |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 3000 |

| Aromatic C=C Stretch | 1400 - 1625 |

| C-O Stretch | 1000 - 1300 |

| O-H Bend | 1150 - 1400 |

Note: This table provides typical frequency ranges for functional groups found in phenolic compounds based on computational studies of related molecules. Specific values for this compound would require dedicated calculations.

Predicted NMR Chemical Shifts

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts through computational methods is a powerful tool for structure elucidation and verification. arxiv.org For small organic molecules, machine learning models trained on quantum mechanics calculations have demonstrated high accuracy in predicting ¹H and ¹³C chemical shifts. arxiv.orgnih.gov These methods can differentiate between subtle structural differences, such as those in diastereomers. arxiv.org

The Human Metabolome Database (HMDB) provides predicted ¹H NMR spectra for various compounds, including those structurally similar to this compound. hmdb.ca For instance, the predicted ¹H NMR spectrum of 2-Ethoxy-4-(methoxymethyl)phenol in D₂O is available, showcasing the expected chemical shifts and splitting patterns. hmdb.ca Similar predictions can be generated for this compound, providing valuable data for its characterization.

Table 2: Predicted ¹H NMR Chemical Shifts for a Structurally Related Compound

| Proton | Predicted Chemical Shift (ppm) |

| Aromatic H | 6.8 - 7.2 |

| -CH₂- (ethyl) | 4.0 - 4.2 |

| -CH₂- (hydroxyethyl) | 3.7 - 3.9 |

| -CH₃ (ethyl) | 1.3 - 1.5 |

| -OH (phenolic) | Variable |

| -OH (alcoholic) | Variable |

Note: This table is illustrative and based on general knowledge of ¹H NMR of phenolic compounds and data for related structures. Specific shifts for this compound would require dedicated computational prediction.

Simulated UV-Vis Spectra

Time-dependent density functional theory (TD-DFT) is a common method used to simulate the electronic absorption spectra (UV-Vis) of molecules. researchgate.netresearchgate.net These simulations can predict the excitation energies and corresponding absorption wavelengths, providing insight into the electronic transitions of the molecule. researchgate.net The simulated spectra can be compared with experimental data to confirm the molecular structure and understand the influence of different functional groups on the electronic properties. researchgate.net

For example, studies on related ethoxy-phenol derivatives have used TD-DFT calculations to analyze their UV-Vis spectra in various solvents. researchgate.netresearchgate.net These studies often investigate the different tautomeric forms (enol and keto) that the molecule can adopt and how the solvent environment affects their stability and spectral properties. researchgate.netresearchgate.net The simulated UV-Vis spectrum of this compound would likely show characteristic absorption bands corresponding to π-π* transitions within the aromatic ring.

Table 3: Illustrative Simulated UV-Vis Absorption Maxima for Phenolic Compounds

| Solvent | Predicted λmax (nm) |

| Gas Phase | ~270-280 |

| Ethanol (B145695) | ~275-285 |

| Chloroform | ~275-285 |

Note: This table presents hypothetical absorption maxima based on studies of similar phenolic compounds. researchgate.net The actual values for this compound would depend on specific TD-DFT calculations.

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool in computational chemistry for visualizing the charge distribution of a molecule and predicting its reactivity. researchgate.net The MEP map illustrates the regions of a molecule that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). ijaemr.comresearchgate.net

In phenolic compounds, the oxygen atom of the hydroxyl group is typically an electron-rich region, making it a likely site for electrophilic attack. ijaemr.com Conversely, the hydrogen atom of the hydroxyl group is electron-poor, indicating its acidic character. ijaemr.com For this compound, an MEP analysis would reveal the electrostatic potential across the entire molecule, highlighting the reactive sites associated with the phenolic hydroxyl group, the ethoxy group, the hydroxyethyl side chain, and the aromatic ring. This information is crucial for understanding intermolecular interactions, such as hydrogen bonding. researchgate.net

Non-Linear Optical (NLO) Properties Calculations

Computational methods are also employed to predict the Non-Linear Optical (NLO) properties of molecules. These properties are of interest for applications in optoelectronics and photonics. DFT calculations can be used to determine the first-order hyperpolarizability (β), a key parameter that quantifies the NLO response of a molecule. researchgate.net

Studies on related phenolic compounds have shown that the presence of donor and acceptor groups can enhance the NLO properties. researchgate.net For this compound, the interplay between the electron-donating ethoxy and hydroxyl groups and the aromatic ring would influence its NLO characteristics. The calculated NLO properties are often compared to those of a standard reference material like urea. researchgate.net

Thermodynamic Properties Derivation

Quantum chemical calculations can be used to derive various thermodynamic properties of a molecule, such as enthalpy, entropy, and Gibbs free energy, as a function of temperature. wu.ac.thresearchgate.net These calculations are typically based on the vibrational frequencies and rotational constants obtained from the optimized molecular geometry.

For instance, the standard thermodynamic functions for a related ethoxy-phenol derivative have been calculated over a temperature range of 200 to 450 K. researchgate.net Similar calculations for this compound would provide valuable data on its thermal stability and reactivity under different temperature conditions. wu.ac.th

Role As a Synthetic Intermediate in Organic Synthesis

Precursor for Advanced Phenolic Derivatives

There is no specific information in the reviewed literature concerning the use of 2-Ethoxy-4-(2-hydroxyethyl)phenol as a precursor for advanced phenolic derivatives. Research on related compounds, such as 4-(2-hydroxyethyl)phenol, shows their utility in producing more complex phenols. For instance, 4-(2-hydroxyethyl)phenol is a known intermediate in the synthesis of various biologically active compounds. researchgate.netorgsyn.org However, direct evidence for the derivatization of this compound is not documented.

Building Block for Heterocyclic Systems

Similarly, the role of this compound as a building block for heterocyclic systems is not described in the available scientific literature. The presence of both a phenolic hydroxyl group and a primary alcohol offers potential for cyclization reactions to form heterocyclic structures, but no specific examples have been reported.

Intermediate in the Synthesis of Chemically Complex Compounds

While related phenols serve as crucial intermediates in the synthesis of complex molecules, there is no direct evidence to suggest the same for this compound. prepchem.com For example, 4-(2-hydroxyethyl)phenol is a key component in the synthesis of the beta-blocker metoprolol. nih.gov However, the specific contribution of the 2-ethoxy group in a similar synthetic pathway for a different complex compound has not been documented.

Analytical Method Development for Research Applications

Chromatographic Separation Techniques

Chromatographic methods are central to the analytical workflow for 2-Ethoxy-4-(2-hydroxyethyl)phenol, enabling its separation from impurities and other components within a mixture. The choice of technique is primarily dictated by the compound's volatility and the nature of the sample matrix.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. For this compound, GC-MS can be employed to assess its purity and to identify and quantify its presence in various mixtures. The compound's hydroxyl group may necessitate derivatization to improve its volatility and chromatographic peak shape.

In a typical GC-MS analysis, the sample is injected into a heated inlet, where it is vaporized and transferred onto a chromatographic column. The separation is achieved based on the differential partitioning of the analytes between the stationary phase of the column and the mobile gas phase. As the separated components elute from the column, they enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing both qualitative and quantitative information.

For structurally related compounds like 2-ethoxyphenol (B1204887), GC-MS analysis has been documented, providing insights into potential fragmentation patterns and retention characteristics that could be expected for this compound. nih.govnist.govnist.gov The mass spectrum of 2-ethoxyphenol, for instance, shows a prominent molecular ion peak and characteristic fragment ions that aid in its identification. nih.gov

Table 1: GC-MS Data for a Structurally Related Compound: 2-Ethoxyphenol

| Parameter | Value | Reference |

| Instrument | HITACHI M-80B | nih.gov |

| Ionization Mode | Electron Ionization (EI) | nih.gov |

| Ionization Energy | 70 eV | nih.gov |

| Top 5 Peaks (m/z) | 110, 138, 81, 27, 64 | nih.gov |

This data for 2-ethoxyphenol suggests that the molecular ion of this compound (m/z 182) would also be observable, along with fragments corresponding to the loss of the hydroxyethyl (B10761427) group and other characteristic cleavages.

For the analysis of non-volatile mixtures or thermally labile compounds, Liquid Chromatography-Mass Spectrometry (LC-MS) is the method of choice. This technique is particularly well-suited for analyzing this compound in various sample matrices without the need for derivatization to increase volatility.

In LC-MS, the sample is dissolved in a suitable solvent and injected into a high-pressure liquid stream (mobile phase) that carries it through a column packed with a stationary phase. The separation occurs based on the analyte's affinity for the stationary and mobile phases. The eluent from the LC column is then introduced into the mass spectrometer.

A sensitive and selective method for the determination of related compounds, such as alcohol ethoxylates and alkylphenol ethoxylates, has been developed using solid-phase extraction (SPE) followed by LC-MS/MS. epa.gov This method allows for the simultaneous analysis of numerous analytes with low limits of detection. epa.gov The study highlights that the response of various ethoxymers can vary, with those having 3-5 ethoxy units showing the highest sensitivity. epa.gov

Table 2: LC-MS/MS Method Parameters for Analysis of Related Ethoxylates

| Parameter | Condition | Reference |

| Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | epa.gov |

| Sample Preparation | Solid-Phase Extraction (SPE) | epa.gov |

| Run Time | 11 minutes | epa.gov |

| Detected Analytes | Ethoxymers with 2-20 ethoxy units | epa.gov |

| Limits of Detection (LOD) | As low as 0.1 pg injected | epa.gov |

This methodology for alcohol ethoxylates can be adapted for the analysis of this compound, suggesting that LC-MS provides a highly sensitive and efficient analytical approach.

High-Performance Liquid Chromatography (HPLC) with UV or other suitable detectors is a robust and widely used technique for the quantitative analysis of this compound. It offers high resolution and reproducibility, making it ideal for quality control and purity assessment.

In a preparative process for the related compound 2-ethoxy-phenol, HPLC was used to confirm the purity of the final product, achieving an assay of 99.4%. tdcommons.org This demonstrates the capability of HPLC to provide accurate quantitative data. The separation of various alkyl sulfate (B86663) ethoxymers has also been investigated using different HPLC stationary phases, indicating the importance of column selection for optimal resolution. nih.gov

For quantitative analysis, a calibration curve is typically constructed by analyzing a series of standards of known concentrations. The peak area of the analyte in a sample is then used to determine its concentration by interpolation from the calibration curve.

Table 3: Example HPLC Purity Analysis of a Related Compound

| Analyte | Purity by HPLC | Reference |

| 2-Ethoxyphenol | 99.4% | tdcommons.org |

This result underscores the utility of HPLC for achieving high-precision quantitative analysis of phenolic compounds like this compound.

Sample Preparation and Derivatization for Enhanced Detection

Effective sample preparation is a critical step in the analytical workflow to remove interfering substances and to concentrate the analyte of interest, thereby improving the accuracy and sensitivity of the analysis. For this compound, techniques like solid-phase extraction (SPE) can be employed to clean up complex samples. epa.gov

Derivatization, the chemical modification of an analyte, can be performed to enhance its analytical properties. For GC-MS analysis, derivatizing the hydroxyl group of this compound can increase its volatility and improve peak shape. For LC-MS, derivatization can improve ionization efficiency. For instance, alcohol ethoxylates can be converted to their corresponding alcohol ethoxy sulfates, which can then be analyzed with high sensitivity using LC-MS with electrospray ionization in the negative ion mode. researchgate.net This approach can be particularly useful for determining the distribution of ethoxy units in related compounds. researchgate.net

Chemical Degradation and Stability Studies Non Biological

Photochemical Degradation Pathways

The photochemical degradation of phenolic compounds is initiated by the absorption of ultraviolet (UV) radiation, which can lead to the excitation of electrons and subsequent chemical reactions. For 2-Ethoxy-4-(2-hydroxyethyl)phenol, several degradation pathways can be anticipated.

The phenolic hydroxyl group is a primary site for photochemical activity. UV absorption can lead to the homolytic cleavage of the O-H bond, generating a phenoxy radical and a hydrogen radical. The properties of the O-H bond are fundamental to understanding the chemical behavior of phenolic compounds, as this bond's rupture generates highly reactive phenoxy radicals nist.gov.

The presence of the ethoxy and hydroxyethyl (B10761427) substituents on the aromatic ring can influence the electron density of the ring and, consequently, its photoreactivity. These groups can direct the subsequent reactions of the phenoxy radical or the aromatic ring itself. Further reactions may include:

Photooxidation: In the presence of oxygen, the excited molecule or the resulting radicals can react with molecular oxygen to form peroxy radicals, leading to a cascade of oxidative reactions. This can result in the formation of quinone-like structures and, eventually, ring-opening products.

Photosubstitution or Photoisomerization: The absorbed light energy could potentially lead to the rearrangement of substituents on the aromatic ring or their substitution with other species present in the medium, although these are generally less common pathways for phenols compared to photooxidation.

The degradation rate and pathways would be highly dependent on the wavelength of UV radiation, the presence of photosensitizers, and the reaction medium.

Thermal Decomposition Profiles

The thermal stability of a molecule is determined by the strength of its chemical bonds. In this compound, the bonds most likely to cleave upon heating are the C-O bonds of the ethoxy and hydroxyethyl groups, and the O-H bond of the phenolic hydroxyl group.

General studies on substituted phenols and related polymers like phenol-formaldehyde resins indicate that alkyl groups can reduce thermal stability compared to the aromatic ring itself mst.edu. The presence of the ethoxy and hydroxyethyl groups, which are alkyl-based substituents, would therefore be expected to be the initial points of thermal decomposition.

A plausible thermal decomposition profile would involve the following steps:

Initial Decomposition: The initial weight loss at lower temperatures would likely correspond to the cleavage of the side chains. The C-O bond of the ethoxy group or the C-C bond of the hydroxyethyl group could break, releasing ethylene (B1197577) or other small molecules. Studies on similar structures show that such cleavages occur at specific temperature ranges kpi.ua.

Phenolic Core Decomposition: At higher temperatures, the more stable aromatic ring and the phenolic hydroxyl group would decompose. This typically involves the cleavage of the aromatic ring itself, leading to the formation of various gaseous products like carbon monoxide, carbon dioxide, and methane.

| Functional Group | Relative Bond Strength | Expected Role in Thermal Decomposition |

| Phenolic O-H | Moderate | Subject to cleavage, forming a phenoxy radical. nist.gov |

| Aromatic C-O (Ethoxy) | Weaker than C-C | Potential initial cleavage point, releasing an ethyl radical. |

| Aliphatic C-C (Hydroxyethyl) | Weaker than aromatic C-C | Susceptible to cleavage, leading to side-chain fragmentation. |

| Aromatic C-H and C-C | Strong | Decompose at higher temperatures. mst.edu |

This table represents expected trends based on general principles of organic chemistry and studies on related compounds.

Stability under Various Chemical Conditions (e.g., pH, Oxidative Stress)

The chemical stability of this compound is highly dependent on the chemical environment, particularly the pH and the presence of oxidizing agents.

Stability under Varying pH:

Acidic Conditions (Low pH): Phenols are generally stable in acidic to neutral conditions. The phenolic hydroxyl group is less likely to deprotonate, and the ether linkage of the ethoxy group is also relatively stable to acid-catalyzed hydrolysis under mild conditions.

Alkaline Conditions (High pH): In alkaline solutions, the phenolic hydroxyl group, being weakly acidic, will deprotonate to form a more reactive phenoxide ion. This phenoxide is significantly more susceptible to oxidation than the protonated phenol (B47542). The increased electron density on the aromatic ring in the phenoxide form enhances its reactivity towards electrophiles and oxidizing agents.

Stability under Oxidative Stress:

Phenolic compounds are well-known for their antioxidant properties, which stems from their ability to scavenge free radicals. nih.gov This reactivity, however, also means they are susceptible to degradation under conditions of oxidative stress.

Reaction with Reactive Oxygen Species (ROS): this compound can react with ROS such as hydroxyl radicals (•OH), superoxide (B77818) anions (O₂⁻•), and hydrogen peroxide (H₂O₂). The reaction typically involves the donation of a hydrogen atom from the phenolic hydroxyl group to the free radical, thereby neutralizing the radical and forming a resonance-stabilized phenoxy radical.

Formation of Degradation Products: This phenoxy radical can then undergo further reactions, such as dimerization to form biphenolic structures, or reaction with other radicals or oxygen to form quinones and other oxidation products. The ethoxy and hydroxyethyl groups will influence the stability and subsequent reaction pathways of the phenoxy radical.

| Condition | Effect on this compound | Primary Reactive Site |

| Low pH (Acidic) | Generally stable. | - |

| High pH (Alkaline) | Deprotonation to form a reactive phenoxide ion. | Phenolic O-H |

| Oxidative Stress | Acts as an antioxidant, leading to its own degradation. | Phenolic O-H |

This table summarizes the expected stability of the compound under different chemical conditions based on the known chemistry of phenols.

Future Research Directions and Emerging Methodologies

Exploration of Novel Synthetic Routes with Enhanced Efficiency

The development of efficient and sustainable synthetic methods for producing substituted phenols is a cornerstone of modern organic chemistry. nih.gov Traditional approaches often involve harsh conditions and may generate significant waste. nih.gov Consequently, future research will likely focus on greener and more atom-economical routes to 2-Ethoxy-4-(2-hydroxyethyl)phenol.

One promising avenue is the ipso-hydroxylation of arylboronic acids. This method offers a mild and highly efficient way to produce substituted phenols. nih.gov Research in this area could involve optimizing reaction conditions, such as the choice of oxidant and solvent, to maximize the yield and purity of this compound. Another area of exploration is the development of novel catalytic systems for the selective functionalization of the aromatic ring. This could include the use of transition-metal catalysts to introduce the ethoxy and hydroxyethyl (B10761427) groups with high regioselectivity. oregonstate.eduresearchgate.net Furthermore, enzymatic and biocatalytic approaches are gaining traction as environmentally friendly alternatives to traditional chemical synthesis. libretexts.org

| Synthetic Strategy | Potential Advantages | Key Research Focus |

| ipso-Hydroxylation of Arylboronic Acids | Mild reaction conditions, high efficiency, green chemistry. nih.gov | Optimization of oxidants and reaction media. |

| Catalytic C-H Functionalization | High regioselectivity, atom economy. | Development of novel and robust catalyst systems. |

| Biocatalysis/Enzymatic Synthesis | Environmentally benign, high specificity. libretexts.org | Identification and engineering of suitable enzymes. |

| Rearrangement Reactions | Access to complex structures from simple precursors. libretexts.org | Exploration of novel rearrangement pathways. |

Advanced Computational Studies on Reactivity and Selectivity

Computational chemistry has become an indispensable tool for understanding and predicting the behavior of molecules. nih.gov In the context of this compound, advanced computational studies can provide valuable insights into its reactivity and selectivity, guiding experimental work and accelerating the discovery of new applications.

Future computational research will likely employ high-level quantum chemical methods to investigate the electronic structure and bonding of the molecule. nih.gov This can help in understanding the influence of the ethoxy and hydroxyethyl substituents on the reactivity of the phenolic ring. For instance, density functional theory (DFT) calculations can be used to predict the most likely sites for electrophilic and nucleophilic attack, as well as to elucidate the mechanisms of various reactions. Molecular dynamics (MD) simulations can be employed to study the conformational flexibility of the molecule and its interactions with solvents and other molecules. acs.org This is particularly relevant for understanding its behavior in biological systems and for designing derivatives with specific binding properties.

| Computational Method | Application to this compound | Expected Insights |

| Quantum Mechanics (e.g., DFT) | Elucidation of electronic structure and reaction mechanisms. nih.gov | Prediction of reactivity, selectivity, and spectroscopic properties. |

| Molecular Dynamics (MD) | Simulation of conformational dynamics and intermolecular interactions. acs.org | Understanding of solvation effects and binding to biological targets. |

| Quantitative Structure-Activity Relationship (QSAR) | Correlation of molecular structure with biological activity. | Design of new derivatives with enhanced therapeutic potential. |

| Reaction Modeling | In-silico screening of potential synthetic routes and catalysts. hmc.edu | Identification of optimal reaction conditions and prediction of product yields. |

Development of New Derivatization Strategies for Chemical Library Synthesis

The synthesis of chemical libraries based on a common scaffold is a powerful strategy for drug discovery and materials science. mdpi.com Future research on this compound will undoubtedly focus on developing new derivatization strategies to create a diverse range of analogues. The presence of both a phenolic hydroxyl group and a primary alcohol offers multiple points for chemical modification.

High-throughput synthesis and purification techniques will be crucial for the efficient generation of these libraries. thermofisher.com This could involve the use of solid-phase synthesis, where the molecule is attached to a resin and subjected to a series of reactions, or the use of automated liquid handling systems. researchgate.net The resulting libraries can then be screened for a variety of biological activities or material properties. For example, esterification or etherification of the hydroxyl groups could lead to new compounds with altered solubility, lipophilicity, and pharmacokinetic profiles. nih.gov

| Derivatization Approach | Target Functional Group | Potential Applications of Derivatives |

| Esterification/Etherification | Phenolic and/or primary hydroxyl | Prodrugs, modified release formulations, new materials. nih.gov |

| Halogenation | Aromatic ring | Modulation of electronic properties, synthetic handles for cross-coupling. |

| Suzuki/Heck Coupling | Aromatic ring (after conversion to halide/triflate) | Creation of biaryl structures, extension of conjugation. |

| Click Chemistry | Introduction of azide (B81097) or alkyne handles | Rapid and efficient library synthesis, bioconjugation. |

Integration of Flow Chemistry in Synthesis

Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch reactor, offers numerous advantages over traditional methods, including enhanced safety, improved heat and mass transfer, and greater scalability. acs.orgnumberanalytics.comamt.uk The integration of flow chemistry into the synthesis of this compound and its derivatives represents a significant area for future research.

The precise control over reaction parameters in a flow system can lead to higher yields and purities, as well as reduced reaction times. numberanalytics.comamf.ch This is particularly beneficial for reactions that are highly exothermic or involve hazardous reagents. Future work could focus on developing integrated flow processes where multiple reaction steps are performed in a continuous sequence, minimizing the need for isolation and purification of intermediates. This could lead to a more efficient and cost-effective manufacturing process for this compound and its derivatives.

| Advantage of Flow Chemistry | Relevance to this compound Synthesis | Research and Development Focus |

| Enhanced Safety | Safe handling of potentially hazardous reagents and intermediates. acs.org | Miniaturization of reaction volumes, real-time monitoring. |

| Improved Heat and Mass Transfer | Precise temperature control, efficient mixing. | Optimization of reactor design and flow rates. |

| Scalability and Reproducibility | Seamless transition from laboratory to production scale. numberanalytics.com | Development of robust and reliable flow chemistry platforms. |

| Automation and Integration | Potential for fully automated, multi-step syntheses. numberanalytics.com | Integration with online analysis and purification technologies. |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-Ethoxy-4-(2-hydroxyethyl)phenol, and how can purity be optimized?

- Methodological Answer : Synthesis typically involves ethoxylation and hydroxyethyl functionalization. A common approach is the alkylation of 4-(2-hydroxyethyl)phenol with ethyl bromide in the presence of a base (e.g., KOH) under reflux conditions. Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) ensures high purity (>95%). Intermediate steps may require protecting the hydroxyl group to prevent side reactions .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?

- Methodological Answer :

- NMR : H NMR should show a singlet for the ethoxy group (δ ~3.4–3.6 ppm, -OCHCH) and a triplet for the hydroxyethyl -CH- group (δ ~3.7–3.9 ppm). Aromatic protons in positions 5 and 6 appear as doublets (δ ~6.7–7.1 ppm) due to para-substitution .

- IR : Strong absorption bands for phenolic -OH (~3300 cm), ether C-O (~1250 cm), and aromatic C=C (~1600 cm) .

- MS : Molecular ion peak at m/z 196 (CHO) with fragmentation patterns indicating loss of ethoxy (-OCHCH) and hydroxyethyl (-CHCHOH) groups .

Q. What are the key stability considerations for handling this compound in laboratory settings?

- Methodological Answer : The compound is sensitive to oxidation due to the phenolic -OH group. Store under inert gas (N or Ar) at 2–8°C in amber vials. Avoid exposure to strong acids/bases, which may hydrolyze the ethoxy group. Use HPLC-grade solvents for dissolution to minimize degradation .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties and reactivity of this compound?

- Methodological Answer : DFT calculations (e.g., B3LYP/6-311++G(d,p)) model the compound’s HOMO-LUMO gap to predict redox behavior. The ethoxy group’s electron-donating effect stabilizes the aromatic ring, lowering the ionization potential. Solvent effects (PCM model) refine predictions for aqueous reactivity .

Q. How can contradictory reports on the compound’s biological activity (e.g., antimicrobial vs. inactive) be resolved experimentally?

- Methodological Answer : Discrepancies often arise from assay conditions. Standardize testing using:

- Strain-specific controls : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria.

- Concentration gradients : Use 0.1–100 µM ranges to identify MIC (minimum inhibitory concentration).

- Solvent compatibility : DMSO concentrations should not exceed 1% to avoid false negatives .

Q. What experimental designs are optimal for studying interactions between this compound and serum proteins (e.g., albumin)?

- Methodological Answer :

- Fluorescence quenching : Monitor tryptophan emission (λ = 280 nm, λ = 340 nm) with increasing compound concentrations. Calculate binding constants (K) via Stern-Volmer plots.

- Circular dichroism (CD) : Assess structural changes in proteins (α-helix to β-sheet transitions) upon binding.

- Molecular docking : Use AutoDock Vina to simulate binding poses, prioritizing the phenolic -OH and ethoxy groups as interaction sites .

Q. How can crystallographic data resolve ambiguities in the compound’s solid-state conformation?

- Methodological Answer : Single-crystal X-ray diffraction (SHELX-97 software) determines bond angles and torsion angles. For this compound, expect intramolecular H-bonding between the phenolic -OH and ethoxy oxygen, stabilizing a planar aromatic ring. Compare with related structures (e.g., 2,6-dibromo derivatives) to validate deviations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.